molecular formula C16H11N B1328763 11H-Benzo[a]carbazole CAS No. 239-01-0

11H-Benzo[a]carbazole

Cat. No.: B1328763
CAS No.: 239-01-0
M. Wt: 217.26 g/mol
InChI Key: MYKQKWIPLZEVOW-UHFFFAOYSA-N
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Description

11H-Benzo[a]carbazole is an aromatic heterocyclic compound with the molecular formula C₁₆H₁₁N. It is a nitrogen-containing polycyclic aromatic hydrocarbon, characterized by a fused ring system that includes a benzene ring and a pyrrole ring. This compound is also known by other names such as benzo[a]carbazole, 1,2-benzcarbazole, and 11-azachrysofluorene .

Mechanism of Action

Target of Action

It’s known that this compound can undergo aromatic electrophilic substitution reactions , suggesting it may interact with biological macromolecules such as proteins and nucleic acids.

Mode of Action

It’s known to undergo aromatic electrophilic substitution reactions , which could potentially lead to modifications of its target molecules and subsequent changes in their function.

Biochemical Pathways

Given its potential to undergo electrophilic substitution reactions , it may influence various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

Its solubility in organic solvents suggests it may be lipophilic, which could influence its absorption and distribution in the body

Result of Action

Its potential to undergo electrophilic substitution reactions suggests it could modify target molecules, potentially leading to changes in their function.

Action Environment

The action, efficacy, and stability of 11H-Benzo[a]carbazole can be influenced by environmental factors . It’s relatively stable at room temperature but can decompose at high temperatures . It’s soluble in some organic solvents , which could influence its distribution in different environments. Its potential environmental hazards suggest it should be handled and disposed of carefully .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-benzo[a]carbazole typically involves the condensation of aromatic hydrocarbons with aromatic amines. One common method is the reaction of naphthalene with aniline under basic conditions to form the desired product . Another approach involves the use of copper(II) chloride dihydrate in dimethyl sulfoxide (DMSO) at temperatures ranging from 20°C to 120°C .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 11H-Benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of benzo[a]carbazole-11-one.

    Reduction: Formation of dihydrobenzo[a]carbazole.

    Substitution: Formation of nitrobenzo[a]carbazole and sulfonated derivatives.

Scientific Research Applications

11H-Benzo[a]carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11H-Benzo[a]carbazole is unique due to its specific ring structure and nitrogen atom, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and potential anticancer activity set it apart from other similar compounds.

Properties

IUPAC Name

11H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKQKWIPLZEVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946694
Record name 11H-Benzo[a]carbazole
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-01-0, 67526-84-5
Record name Benzo[a]carbazole
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Record name Benzo(a)carbazole
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Record name Benzocarbazole
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Record name 11H-Benzo[a]carbazole
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Record name BENZO(A)CARBAZOLE
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Synthesis routes and methods

Procedure details

1,2-benzo-3,4-dihydrocarbazole synthesized from phenylhydrazine and α-tetralone according to the method of J. Am. Chem. Soc., 69, 2910 (1947) was dehydrogenized with palladiumcarbon to obtain 1,2-benzocarbazole.
[Compound]
Name
1,2-benzo-3,4-dihydrocarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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